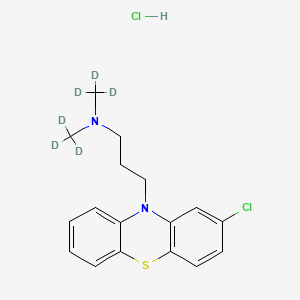

Chlorpromazine-d6 Hydrochloride

描述

氯丙嗪 (D6 盐酸盐) 是氯丙嗪盐酸盐的一种氘代形式,是一种典型的抗精神病药物,主要用于治疗精神疾病,如精神分裂症。 它也用于治疗双相情感障碍、儿童严重的行为问题、恶心和呕吐、手术前焦虑以及顽固性呃逆 . 氯丙嗪开发于 1950 年,被认为是精神病学史上的一项重大进步 .

准备方法

合成路线和反应条件

氯丙嗪 (D6 盐酸盐) 的合成涉及氯丙嗪的氘代。 氯丙嗪的通用合成路线包括在特定条件下,2-氯吩噻嗪与 N,N-二甲基-3-氯丙胺反应 . 氘代过程涉及用氘替换氢原子,这可以通过各种方法实现,例如催化交换或与氘代试剂发生化学反应 .

工业生产方法

氯丙嗪 (D6 盐酸盐) 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和受控反应条件,以确保最终产品的一致质量。 生产过程受到严格监管,以符合药物标准 .

化学反应分析

反应类型

氯丙嗪 (D6 盐酸盐) 会发生各种化学反应,包括氧化、还原和取代反应 .

常用试剂和条件

还原: 还原反应可以使用硼氢化钠等还原剂进行。

取代: 取代反应涉及官能团的替换,通常使用卤化剂或亲核试剂。

主要产物

科学研究应用

Scientific Research Applications

Chlorpromazine-d6 hydrochloride has several key applications in scientific research:

Analytical Chemistry

Chlorpromazine-d6 is primarily used as an internal standard for the quantification of chlorpromazine in biological matrices through techniques such as:

- Gas Chromatography-Mass Spectrometry (GC-MS)

- Liquid Chromatography-Mass Spectrometry (LC-MS)

These methods leverage the unique isotopic signature of chlorpromazine-d6 to improve the precision and reliability of measurements, allowing researchers to accurately assess drug concentrations in plasma and other biological fluids .

Pharmacokinetic Studies

In pharmacokinetic studies, chlorpromazine-d6 serves as a reference to evaluate the metabolism and excretion of chlorpromazine. It helps in understanding how the drug behaves in biological systems and its interactions with various enzymes .

Neuropharmacology

Research involving chlorpromazine-d6 has contributed to understanding the neuropharmacological effects of antipsychotic medications. Studies have investigated the impact of chlorpromazine on neurotransmitter systems, particularly dopamine pathways, which are crucial for managing conditions such as schizophrenia .

Quantification in Biological Samples

A study utilized chlorpromazine-d6 as an internal standard to quantify chlorpromazine levels in plasma samples from patients undergoing treatment for schizophrenia. The results demonstrated high accuracy and reproducibility, validating the use of deuterated standards in clinical pharmacology .

Metabolism Studies

Another investigation focused on the metabolic pathways of chlorpromazine using chlorpromazine-d6 as a tracer. The study revealed insights into how chlorpromazine is processed by liver enzymes, contributing to a better understanding of its pharmacokinetics and potential drug interactions .

作用机制

相似化合物的比较

氯丙嗪 (D6 盐酸盐) 与其他吩噻嗪衍生物,如左美丙嗪和丙咪嗪,进行比较 . 虽然所有这些化合物都具有相似的核心结构,但氯丙嗪在其更广泛的受体拮抗作用和作为第一个抗精神病药物的历史意义方面是独一无二的 . 其他类似的化合物包括:

左美丙嗪: 主要用于其镇静和止吐作用。

丙咪嗪: 通常用作抗组胺药和止吐药.

生物活性

Chlorpromazine-d6 Hydrochloride (CPZ-d6) is a deuterated derivative of chlorpromazine, a well-established antipsychotic medication. This compound is primarily utilized in scientific research, especially in pharmacokinetic studies and mass spectrometry, owing to its unique isotopic labeling which enhances analytical detection and quantification. This article delves into the biological activity of CPZ-d6, its mechanisms of action, applications in research, and relevant case studies.

- Chemical Formula : C₁₇H₁₄Cl₂D₆N₂S·HCl

- Molecular Weight : Approximately 361.36 g/mol

- Structure : CPZ-d6 features six deuterium atoms replacing hydrogen atoms in the chlorpromazine structure, which allows for enhanced analytical precision in studies involving drug metabolism and pharmacokinetics.

Chlorpromazine and its deuterated form act primarily as antagonists at dopamine D2 receptors in the brain. This mechanism is crucial for their antipsychotic effects, as it helps to mitigate symptoms associated with psychotic disorders such as schizophrenia. In addition to dopamine receptor antagonism, CPZ-d6 exhibits antihistaminic and anticholinergic properties, contributing to its therapeutic profile .

Biological Activity

- Dopamine Receptor Antagonism :

-

Antihistaminic Effects :

- The compound also blocks histamine H1 receptors, leading to sedative effects that can be beneficial in managing agitation associated with psychiatric disorders.

-

Anticholinergic Activity :

- By inhibiting acetylcholine receptors, CPZ-d6 can alleviate symptoms related to movement disorders that may arise from other antipsychotic treatments.

Applications in Research

This compound serves multiple roles in scientific investigations:

- Internal Standard in Mass Spectrometry : CPZ-d6 is used as an internal standard due to its structural similarity to chlorpromazine, allowing researchers to correct for variations during sample preparation and analysis.

- Pharmacokinetic Studies : By administering CPZ-d6 alongside regular chlorpromazine, researchers can trace metabolic pathways and excretion patterns of the drug, providing insights into its pharmacokinetics without altering its inherent properties significantly .

- Neurotransmission Studies : Researchers utilize CPZ-d6 to explore interactions with various neurotransmitter systems, particularly in understanding disorders like Alzheimer's disease where dopaminergic pathways may be implicated.

Case Report on Chlorpromazine Use

A notable case study highlighted the potential complications associated with chlorpromazine use, including deep venous thrombosis (DVT) and pulmonary embolism (PE). A patient treated with chlorpromazine for acute mania developed PE after extensive administration of the drug. This case underscores the importance of monitoring patients for thromboembolic events when using antipsychotics .

Key findings from this case include:

- The patient exhibited severe agitation requiring high doses of chlorpromazine.

- After several days of treatment, respiratory distress was noted, leading to the diagnosis of PE.

- Factors contributing to this event included prolonged immobility due to sedation and potential underlying conditions such as tobacco use and elevated noradrenaline levels.

Comparative Analysis

The following table compares this compound with other similar compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Chlorpromazine | C₁₇H₁₄Cl₂N₂S | Original compound; widely used antipsychotic |

| Thioridazine | C₁₈H₂₁ClN₂S | Antipsychotic; similar mechanism but different side effects |

| Fluphenazine | C₂₁H₂₄ClF₂N₂S | Long-acting antipsychotic; used for schizophrenia |

| Perphenazine | C₁₈H₂₄ClN₂S | Antipsychotic; shares similar receptor activity |

属性

IUPAC Name |

3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSMERQALIEGJT-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746836 | |

| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-46-4 | |

| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-46-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。